Berberine sulphate

描述

Berberine is a plant alkaloid with lipid- and glucose-lowering properties . It’s found in several types of plants, including European barberry, goldenseal, Chinese goldthread, Indian barberry, Oregon grape, and tree turmeric . It has weak antibiotic properties and is a substrate for MDR efflux pumps . Its antimicrobial activities are potentiated by the MDR inhibitor 5´-methoxyhydnocarpin (5´-MHC), and it upregulates the expression of Pgp in hepatoma cells .

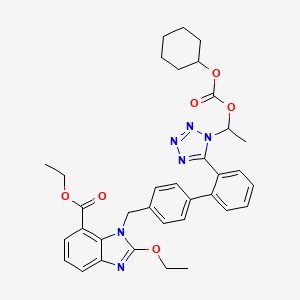

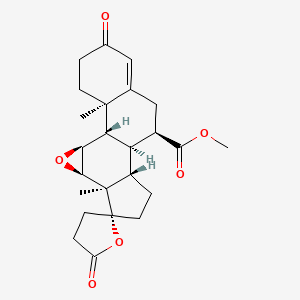

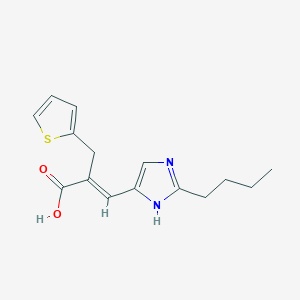

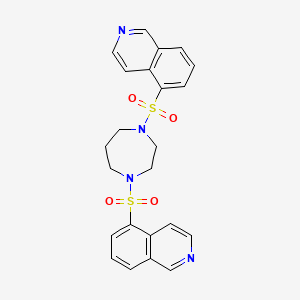

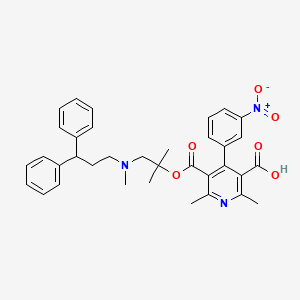

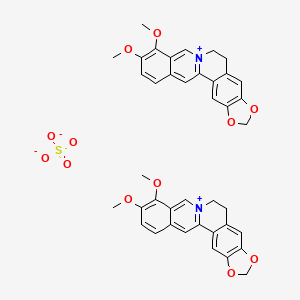

Molecular Structure Analysis

Berberine has been subject to structural modifications to improve its DNA binding activity and bioavailability . It’s a quaternary benzylisoquinoline alkaloid widely distributed in several botanical families .Chemical Reactions Analysis

Berberine’s pharmacological effects have been extensively explored, but much remains to be clarified . It has been used to treat many diseases, such as cancer and digestive, metabolic, cardiovascular, and neurological diseases .Physical And Chemical Properties Analysis

Berberine is a yellow solid with a molar mass of 336.366 g·mol −1 . It’s soluble in ethanol and slightly soluble in water .科学研究应用

Antiprotozoal and Antimicrobial Properties : Berberine sulphate has been effective in treating conditions like amoebiasis, as it inhibits the growth of organisms like Entamoeba histolytica (Subbaiah & Amin, 1967). It also demonstrates antimycotic activity, inhibiting the growth of various fungi, including Candida albicans and Aspergillus species (Mahajan, Sharma, & Rattan, 1982).

Effect on Parasitic Infections : Studies have shown that berberine sulphate inhibits the growth of parasites like Giardia lamblia and Trichomonas vaginalis in vitro, inducing significant morphological changes in these organisms (Kaneda, Torii, Tanaka, & Aikawa, 1991). Another study found it to be effective against Trichomonas vaginalis, comparable in potency to the drug metronidazole (Soffar, Metwali, Abdel-Aziz, el-Wakil, & Saad, 2001).

Cytofluorometric Applications : Berberine sulphate has been used for cytofluorometric quantitation of heparin and the study of mitochondria in living cells (Enerbäck, 2004); (Borodina & Zelenin, 1977).

Effects on Cell Nuclei and DNA : Berberine sulphate can induce structural changes in cell nuclei, affecting regions responsible for transcription (Stockert, 2005).

Pharmacological Profile and Therapeutic Applications : Berberine's various pharmacological properties, including its efficacy in treating chronic ailments like diabetes, cancer, and hypertension, have been highlighted (Vuddanda, Chakraborty, & Singh, 2010).

Inhibition of Bacterial Adhesion : Berberine sulphate has been shown to block the adherence of Streptococcus pyogenes to epithelial cells, suggesting a mechanism by which it inhibits bacterial infection (Sun, Courtney, & Beachey, 1988).

Nanotechnology Applications : Studies have also explored using nanotechnology to enhance the delivery and bioavailability of berberine, addressing challenges like poor solubility and absorption (Mirhadi, Rezaee, & Malaekeh-Nikouei, 2018).

Antibacterial Activity and Mechanism : Research has delved into how berberine damages bacterial cells, impacting structures like the cell membrane and inhibiting protein and DNA synthesis (Peng et al., 2015).

Gut Microbiota Modulation : Berberine has been studied for its effects on gut microbiota in relation to obesity and insulin resistance, demonstrating its potential in metabolic disorders (Zhang et al., 2012).

Neurological Disorder Treatment : Its potential use in treating central nervous system disorders, including Alzheimer's and depression, has been explored due to its effects on neurotransmitter systems (Kulkarni & Dhir, 2010).

Corrosion Inhibition : Interestingly, berberine has also been studied for its efficacy in inhibiting the corrosion of mild steel in acidic environments, demonstrating its versatility beyond biomedical applications (Li, Zhao, Liang, & Hou, 2005).

安全和危害

Berberine may be safe when taken in recommended amounts, but it should not be used by children or people who are pregnant or breastfeeding . The main side effects are gastrointestinal and include nausea, constipation, diarrhea, gas, and vomiting . It’s toxic by ingestion, inhalation, and skin absorption .

属性

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H18NO4.H2O4S/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVABJMSSDUECT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977452 | |

| Record name | Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN CHLOROFORM /TRIHYDRATE/ | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Berberine sulphate | |

Color/Form |

YELLOW CRYSTALS | |

CAS RN |

316-41-6, 6190-33-6 | |

| Record name | Berberine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3E667FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。